2-benzyl-1-pentyl-1H-1,3-benzodiazole
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Overview
Description
2-Benzyl-1-pentyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The unique structure of benzimidazoles, which includes a fused benzene and imidazole ring, makes them a significant focus in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-1-pentyl-1H-1,3-benzodiazole typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under acidic or basic conditions. One common method involves the use of sodium metabisulfite as an oxidizing agent in a mixture of solvents under mild conditions . The reaction yields high efficiency and purity, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or copper in N-arylation and C-H functionalization reactions has been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1-pentyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium or copper catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced benzimidazole derivatives .
Scientific Research Applications
2-Benzyl-1-pentyl-1H-benzo[d]imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2-benzyl-1-pentyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-benzo[d]imidazole: Known for its anticancer and antiviral properties.
1-Substituted-2-(5-substituted-1-phenyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole: Evaluated for its antitumor potential.
4-(1-Chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine: Studied for its antimicrobial activity.
Uniqueness
2-Benzyl-1-pentyl-1H-benzo[d]imidazole stands out due to its unique combination of a benzyl and pentyl group attached to the benzimidazole core. This structural modification enhances its lipophilicity and potentially improves its bioavailability and efficacy in various therapeutic applications .
Properties
IUPAC Name |
2-benzyl-1-pentylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-2-3-9-14-21-18-13-8-7-12-17(18)20-19(21)15-16-10-5-4-6-11-16/h4-8,10-13H,2-3,9,14-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKNSTXRZUKQJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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